Ethyl 5-methyl-2,4-dinitrobenzoate
Overview
Description
Ethyl 5-methyl-2,4-dinitrobenzoate is an organic compound with the molecular formula C10H10N2O6. It is a derivative of benzoic acid and is characterized by the presence of nitro groups at the 2 and 4 positions, and a methyl group at the 5 position on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-2,4-dinitrobenzoate can be synthesized through the esterification of 5-methyl-2,4-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-2,4-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products
Reduction: Ethyl 5-methyl-2,4-diaminobenzoate.
Substitution: Ethyl 5-methyl-2,4-diaminobenzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methyl-2,4-dinitrobenzoate is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2,4-dinitrobenzoate involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-methyl-2,4-dinitrobenzoate can be compared with other nitrobenzoate derivatives such as:
Ethyl 3,5-dinitrobenzoate: Similar structure but with nitro groups at the 3 and 5 positions.
Methyl 2,4-dinitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of a methyl group at the 5 position, which can influence its reactivity and interaction with other molecules compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structural features and reactivity make it a valuable tool in various fields, from chemistry to medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industrial applications.
Properties
IUPAC Name |
ethyl 5-methyl-2,4-dinitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-3-18-10(13)7-4-6(2)8(11(14)15)5-9(7)12(16)17/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNWYBCKKXSNTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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